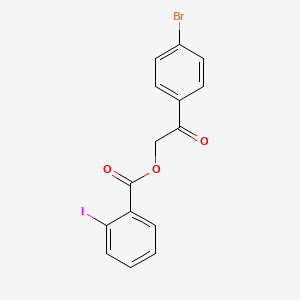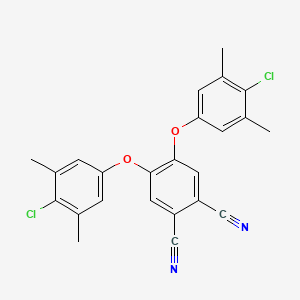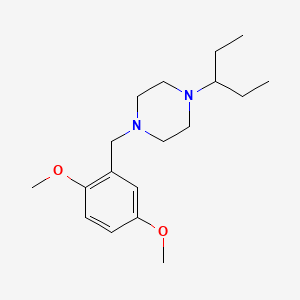![molecular formula C30H27N5O3S B10891659 5-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10891659.png)
5-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(Z)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a complex organic molecule that features multiple functional groups, including an indole, a thiazolidinone, and a benzimidazole. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the indole moiety, and the final coupling with the benzimidazole unit. Typical reaction conditions might include:
Formation of Thiazolidinone: This can be achieved by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Indole Moiety: The indole group can be introduced via a Fischer indole synthesis or by coupling reactions such as Suzuki or Heck coupling.
Coupling with Benzimidazole: The final step might involve the coupling of the thiazolidinone-indole intermediate with a benzimidazole derivative using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
化学反応の分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The indole and benzimidazole rings can be oxidized under strong oxidizing conditions.
Reduction: The imine and carbonyl groups can be reduced to amines and alcohols, respectively.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole and benzimidazole rings.
Reduction: Reduced forms of the imine and carbonyl groups.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential as a probe for studying biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
作用機序
The compound’s mechanism of action would depend on its specific biological target. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
Indole Derivatives: Known for their biological activity.
Thiazolidinones: Often used in medicinal chemistry for their anti-inflammatory and anti-cancer properties.
Benzimidazoles: Known for their antimicrobial and antiparasitic activities.
Uniqueness
The unique combination of these functional groups in a single molecule could result in novel biological activities and enhanced potency compared to individual components.
特性
分子式 |
C30H27N5O3S |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
(5Z)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N5O3S/c1-33-25-13-8-19(16-26(25)34(2)30(33)37)17-27-28(36)35(15-14-20-18-31-24-7-5-4-6-23(20)24)29(39-27)32-21-9-11-22(38-3)12-10-21/h4-13,16-18,31H,14-15H2,1-3H3/b27-17-,32-29? |
InChIキー |
NADLVAYZGYUUNA-SGUXJERISA-N |
異性体SMILES |
CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)CCC5=CNC6=CC=CC=C65)N(C1=O)C |
正規SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)CCC5=CNC6=CC=CC=C65)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(Biphenyl-4-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10891578.png)
![(Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide](/img/structure/B10891584.png)
![3-({3-[(Butan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891590.png)
![N'-[(E)-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B10891593.png)
![4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10891595.png)
![1-ethyl-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10891604.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10891613.png)
![{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B10891621.png)
![2-[(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10891630.png)


![4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone](/img/structure/B10891639.png)

![4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B10891651.png)
